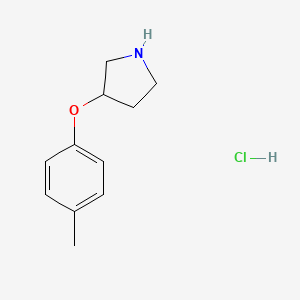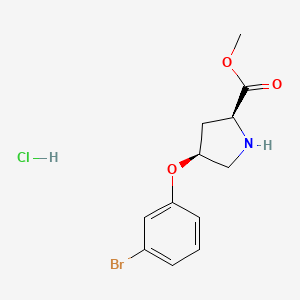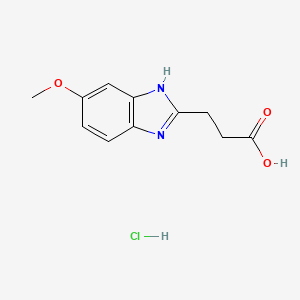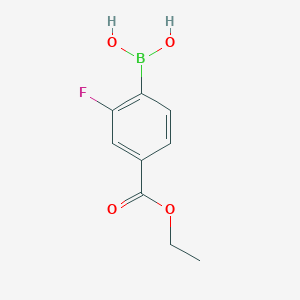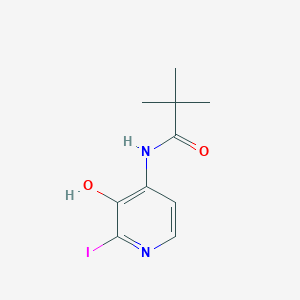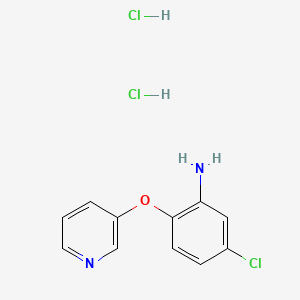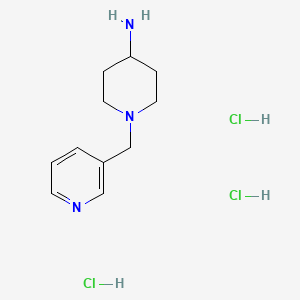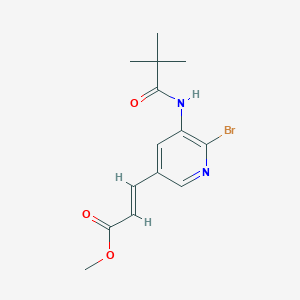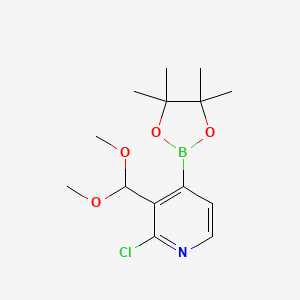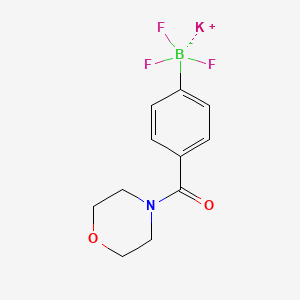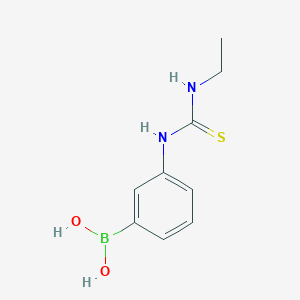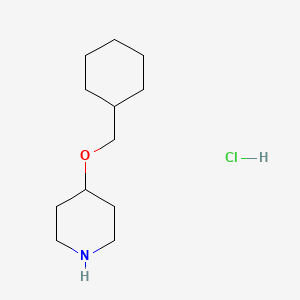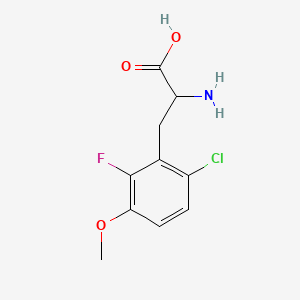
6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine
Descripción general
Descripción
6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine is a chemical compound with the CAS Number: 1256482-68-4 . It has a molecular weight of 247.65 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-fluoro-3-methoxyphenylalanine . The InChI code for this compound is 1S/C10H11ClFNO3/c1-16-8-3-2-6 (11)5 (9 (8)12)4-7 (13)10 (14)15/h2-3,7H,4,13H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 220 .Aplicaciones Científicas De Investigación
Antitumor Applications : Otani and Briley (1982) investigated the structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine, including compounds similar to 6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine. They found that most substitutions in the benzoyl phenyl ring resulted in greater growth-inhibiting activity, especially with the methoxy group, indicating potential antitumor applications (Otani & Briley, 1982).
Radiopharmaceutical Applications : Wagner, Ermert, and Coenen (2009) developed a novel approach for the preparation of carrier-added 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in neurologic and oncologic PET. This study highlights the use of fluoro-substituted phenylalanine derivatives in medical imaging and diagnostics (Wagner, Ermert & Coenen, 2009).
Biosynthetic Pathway Analysis : Beck (1997) explored the biosynthetic pathway of chlorinated methoxybenzaldehydes in the white rot fungus, demonstrating the conversion of fluoro-substituted phenylalanine into various fluoro-methoxybenzaldehydes. This study contributes to the understanding of natural biosynthetic pathways involving fluoro-phenylalanine derivatives (Beck, 1997).
Enzyme Inhibition Studies : Hawtrey et al. (2008) studied the inhibition of Moloney Murine Leukemia Virus Reverse Transcriptase by N-tritylamino acids and nucleotide compounds, including derivatives of fluoro-DL-phenylalanine. Such studies are crucial for developing antiviral therapies and understanding enzyme interactions (Hawtrey et al., 2008).
Chiral Separation and Recognition : Wu et al. (2015) conducted a study on the enantioseparation and chiral recognition of α-amino acids and their derivatives, including fluoro-substituted phenylalanine, on a chiral stationary phase. This research is significant in the field of analytical chemistry, particularly in understanding the separation processes of chiral molecules (Wu et al., 2015).
Propiedades
IUPAC Name |
2-amino-3-(6-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-16-8-3-2-6(11)5(9(8)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUCVGXVDGKDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(6-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



